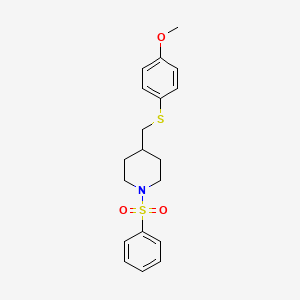

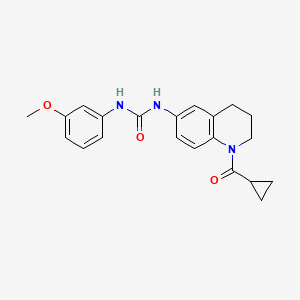

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a piperidine derivative with a phenylsulfonyl group, a methoxyphenyl group, and a thiomethyl group . Piperidine is a heterocyclic organic compound, while phenylsulfonyl, methoxyphenyl, and thiomethyl are functional groups commonly found in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the phenylsulfonyl, methoxyphenyl, and thiomethyl groups would add additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Synthesis and Pharmacological Properties

Research has focused on the synthesis of derivatives of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine for potential pharmacological applications. Benzamide derivatives, for example, have been synthesized and evaluated for their selective serotonin 4 (5-HT4) receptor agonist properties. These derivatives have shown potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting a promising avenue for the development of novel prokinetic agents with reduced side effects compared to existing therapies (Sonda et al., 2004). Further research on similar benzamide derivatives has corroborated these findings, underlining the importance of phenylsulfonyl and related groups in enhancing oral bioavailability and pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).

Organic Synthesis and Chemical Properties

Studies have also explored the chemical properties and synthetic applications of related sulfone and sulfonyl compounds. The fission of activated carbon-nitrogen and carbon-sulfur bonds in compounds containing phenyl sulfone groups has been investigated, providing insights into their reactivity and potential applications in organic synthesis (Šestáková et al., 1966). Additionally, the synthesis of piperidines and related cyclic structures via cyclization of acetylenic sulfones with beta and gamma-chloroamines highlights the utility of sulfone groups in constructing complex nitrogen-containing heterocycles, which could have implications in the synthesis of therapeutic agents and natural products (Back & Nakajima, 2000).

Metabolic Studies

The metabolic pathways of related compounds have been elucidated using human liver microsomes and recombinant enzymes, shedding light on the oxidative metabolism of novel antidepressants. These studies have identified key enzymes involved in the metabolic transformations of these compounds, providing valuable information for drug development and safety evaluation (Hvenegaard et al., 2012).

Future Directions

properties

IUPAC Name |

1-(benzenesulfonyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRUOHLYHJYLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)

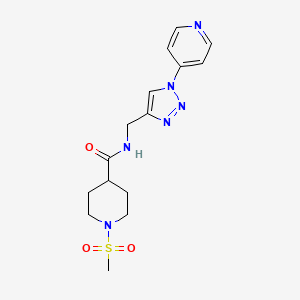

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697360.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)

![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)

![1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid](/img/structure/B2697365.png)

![{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine](/img/structure/B2697367.png)

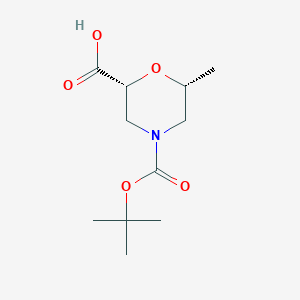

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)